molecular formula C16H12F3NO B2422769 2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole CAS No. 338963-33-0

2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B2422769
CAS No.: 338963-33-0
M. Wt: 291.273
InChI Key: NOWPWVJBEDPQJF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a furyl group, a methyl group, and a trifluoromethylphenyl group

Properties

IUPAC Name

2-(furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c1-11-7-8-14(15-6-3-9-21-15)20(11)13-5-2-4-12(10-13)16(17,18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPWVJBEDPQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole typically involves multi-step organic reactions. One common method involves the reaction of 2-furylacetonitrile with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate, which is then cyclized to yield the desired pyrrole compound . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole and furan rings undergo electrophilic substitutions, with regioselectivity influenced by the trifluoromethyl group.

Reaction TypeConditionsProductsKey Observations
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at C3/C4 of pyrroleTrifluoromethyl group deactivates the phenyl ring, directing substitution to pyrrole/furan .
Halogenation X₂ (Cl₂, Br₂) in CH₂Cl₂3-Halo or 4-halo derivativesHalogenation occurs preferentially on the pyrrole ring due to higher electron density .
Friedel-Crafts Acylation AcCl, AlCl₃, refluxAcetylated pyrrole derivativesLimited by steric hindrance from the trifluoromethyl group; moderate yields .

N-Substitution and Functionalization

The pyrrole nitrogen participates in alkylation and acylation reactions:

  • Alkylation : Reacts with methyl iodide or benzyl chloride in DMF/K₂CO₃ to form N-alkylated products (e.g., 1b–d in ).

  • Acylation : Treatment with acetic anhydride yields N-acetyl derivatives (e.g., 1d in ).

Mechanistic Note : The trifluoromethyl group enhances the acidity of the pyrrole NH, facilitating deprotonation and nucleophilic attack .

Condensation and Cyclization Reactions

The furan moiety participates in Knoevenagel condensations:

  • Hydrazide Formation : Carboxhydrazides (e.g., 3a–c in ) react with aldehydes (e.g., chromene-2-carboxaldehyde) to form hydrazones, which cyclize into triazolo or imidazole derivatives under microwave irradiation .

Metal Complexation

The pyrrole nitrogen and carbonyl groups (if hydrolyzed) act as ligands:

Metal SaltConditionsComplex TypeApplication
Cu(ClO₄)₂Ethanol, 60°CSquare-planar Cu(II) complexesEnhanced antimicrobial activity .
Ni(NO₃)₂Reflux, 4hOctahedral Ni(II) complexesStudied for catalytic potential .

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals:

  • Trifluoromethylation : Under oxidative conditions (e.g., TBHP), generates CF₃ radicals for C–H functionalization .

  • Cross-Coupling : Zinc sulfinate reagents enable chemoselective C–CF₂H or C–CF₃ bond formation .

Functional Group Interconversions

  • Hydrolysis : Esters (e.g., methyl carboxylate 1a in ) hydrolyze to carboxylic acids (2a–c ) under acidic/basic conditions.

  • Oxidation : Furan rings oxidize to diketones with RuO₄, though the trifluoromethyl group may inhibit over-oxidation .

Key Influences on Reactivity

  • Electronic Effects : The -CF₃ group withdraws electrons, reducing phenyl ring reactivity but activating the pyrrole NH.

  • Steric Effects : Bulky substituents slow electrophilic substitutions on the phenyl ring.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole exhibits cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Cells

  • Concentration Tested : 100 µM
  • Observed Effect : Significant reduction in cell viability after 24 hours of treatment.
Activity TypeTarget CellsConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in viability

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens, making it a candidate for further development in treating infections.

Pathogen Testing

  • Effective against:
    • Klebsiella pneumoniae
    • Staphylococcus aureus
Activity TypePathogenConcentration (µM)Observed Effect
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Organic Synthesis Applications

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals.

Material Science Applications

Due to its electronic properties, this compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The trifluoromethyl group enhances the thermal stability and solubility of the compound, making it suitable for these applications.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-furyl)-5-methyl-1-phenyl-1H-pyrrole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(2-furyl)-5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.

    2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole derivatives: Various derivatives with different substituents on the pyrrole or phenyl rings.

Uniqueness

The presence of the trifluoromethyl group at the 3-position of the phenyl ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole, also known by its CAS number 338963-33-0, is a compound that has garnered interest in various biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H12F3NOC_{16}H_{12}F_3NO, with a molecular weight of 291.27 g/mol. It features a furan ring and a trifluoromethyl group, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC16H12F3NOC_{16}H_{12}F_3NO
Molecular Weight291.27 g/mol
Boiling PointNot specified
DensityNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Recent studies indicate that compounds with similar structures exhibit antiviral properties. For instance, pyrrole derivatives have shown effectiveness against various viruses, including HIV and influenza . The presence of electron-withdrawing groups like trifluoromethyl enhances their interaction with viral enzymes.
  • Antitumor Properties : The furan and pyrrole moieties are often associated with antitumor activities. Compounds containing these structures have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects .
  • Antibacterial Activity : Pyrrole derivatives have been investigated for their antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The structure of this compound may enhance its efficacy against bacterial infections .

Antiviral Studies

In vitro studies have demonstrated that similar pyrrole derivatives can inhibit viral replication at low concentrations. For example, compounds within this class have shown IC50 values (the concentration required to inhibit viral replication by 50%) ranging from 0.20 to 0.35 μM against HIV . While specific data for this compound is limited, its structural similarities suggest potential antiviral efficacy.

Antitumor Activity

A study focusing on the synthesis and biological evaluation of furan-containing compounds highlighted that modifications at the C–3 position can significantly enhance antiproliferative activity against HepG2 hepatoblastoma cells . This indicates that the furan ring's presence in our compound could be crucial for its anticancer properties.

Antibacterial Activity

Research conducted on pyrrole derivatives has shown promising results against bacterial strains, with MIC (Minimum Inhibitory Concentration) values as low as 3.12 μg/mL for certain derivatives . The incorporation of trifluoromethyl groups has been noted to enhance antibacterial activity, suggesting that our compound could also possess significant antibacterial properties.

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation reactions of trifluoromethyloxazolones with electron-deficient alkenes (e.g., Knorr synthesis modifications) or palladium-catalyzed cross-coupling to introduce the 3-(trifluoromethyl)phenyl group . For example, Huang et al. (2005) optimized base-promoted cyclocondensation at 80°C under inert atmospheres to achieve ~60% yield, while Bouillon et al. (2002) used fluorinated ketene dithioacetals to form pyrrole nuclei with >70% regioselectivity . Key variables include solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%).

Q. How is the compound’s structure validated, and what spectroscopic techniques are most reliable?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming regiochemistry and substituent orientation. For example, Zeng et al. (2008) resolved bond angles (C–C–C = 120.5°) and torsion angles (<5° deviation) in related pyrrolo[3,2-d]pyrimidines using SC-XRD . Complementary techniques include:

  • ¹⁹F NMR : Detects trifluoromethyl group environments (δ ≈ -62 ppm in CDCl₃) .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 336.110 (calculated for C₁₆H₁₂F₃NO).
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C–F stretch) .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Discrepancies arise in pesticidal activity studies. For instance, Dohner et al. (1992) reported EC₅₀ = 0.5 µM against Spodoptera frugiperda, while Huang et al. (2005) observed EC₅₀ = 2.1 µM under similar conditions . To address this:

Standardize bioassays : Use identical insect strains and feeding protocols.

Control stereochemistry : Chiral HPLC to isolate enantiomers (if applicable).

Quantify metabolites : LC-MS/MS to track degradation products affecting activity.

Q. How does the trifluoromethyl group influence electronic properties and binding interactions?

The –CF₃ group induces strong electron-withdrawing effects (σₚ = 0.54), altering pyrrole’s HOMO/LUMO levels. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show:

  • HOMO : Localized on the pyrrole ring (-5.8 eV).
  • LUMO : Delocalized across the trifluoromethylphenyl group (-2.3 eV).
    This polarization enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) via π-π stacking and halogen bonding .

Q. What strategies mitigate pyrrole ring instability during functionalization?

Instability arises from electrophilic substitution at the 3-position. Solutions include:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the pyrrole nitrogen during alkylation .
  • Low-temperature lithiation : At -78°C, LDA selectively deprotonates the 5-methyl group without ring degradation .
  • Microwave-assisted synthesis : Reduces reaction time (10 min vs. 24 h) and minimizes side reactions .

Q. How do solvent effects influence the compound’s tautomeric equilibrium?

In polar aprotic solvents (DMSO, DMF), the 1H-pyrrole tautomer dominates (95%), while nonpolar solvents (hexane) favor the 3H-pyrrole form. This was confirmed via variable-temperature NMR (VT-NMR) in CDCl₃, showing coalescence at 40°C . Tautomerism affects reactivity in nucleophilic substitutions.

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